Thiophene-2-carboxamide, N-benzyl-N-tert-butyl- Thiophene-2-carboxamide, N-benzyl-N-tert-butyl-
Brand Name: Vulcanchem
CAS No.: 5357-07-3
VCID: VC15004368
InChI: InChI=1S/C16H19NOS/c1-16(2,3)17(12-13-8-5-4-6-9-13)15(18)14-10-7-11-19-14/h4-11H,12H2,1-3H3
SMILES:
Molecular Formula: C16H19NOS
Molecular Weight: 273.4 g/mol

Thiophene-2-carboxamide, N-benzyl-N-tert-butyl-

CAS No.: 5357-07-3

Cat. No.: VC15004368

Molecular Formula: C16H19NOS

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Thiophene-2-carboxamide, N-benzyl-N-tert-butyl- - 5357-07-3

Specification

CAS No. 5357-07-3
Molecular Formula C16H19NOS
Molecular Weight 273.4 g/mol
IUPAC Name N-benzyl-N-tert-butylthiophene-2-carboxamide
Standard InChI InChI=1S/C16H19NOS/c1-16(2,3)17(12-13-8-5-4-6-9-13)15(18)14-10-7-11-19-14/h4-11H,12H2,1-3H3
Standard InChI Key UFFAKEAYVMDIKL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CS2

Introduction

Chemical Identity and Structural Features

Thiophene-2-carboxamide, N-benzyl-N-tert-butyl- belongs to the class of thiophene carboxamides, which are derivatives of thiophene—a five-membered aromatic ring containing one sulfur atom. The compound’s molecular formula is C₁₆H₂₁NOS, with a molecular weight of 336.971 g/mol . Key structural elements include:

  • Thiophene core: A sulfur-containing heterocycle contributing to electron delocalization and π-stacking interactions.

  • Carboxamide group: The -CONR₁R₂ moiety at the 2-position, where R₁ = benzyl (C₆H₅CH₂-) and R₂ = tert-butyl ((CH₃)₃C-).

  • Steric bulk: The N-benzyl and N-tert-butyl groups introduce significant steric hindrance, affecting reactivity and intermolecular interactions.

Table 1: Physicochemical Properties

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point417.9 ± 28.0 °C at 760 mmHg
Flash Point206.6 ± 24.0 °C
LogP (Partition Coefficient)3.76
Vapor Pressure0.0 ± 1.0 mmHg at 25°C

The high logP value indicates strong lipophilicity, suggesting potential membrane permeability in biological systems. The low vapor pressure implies limited volatility under standard conditions .

Synthesis and Manufacturing Strategies

Phase-Transfer Catalyzed Reactions

A patented method for synthesizing structurally related thiophene dicarboxylic acid diesters employs phase-transfer catalysts (PTCs) such as benzalkonium halides (e.g., lauryltrimethylammonium bromide) . While this protocol focuses on diesters, analogous approaches could adapt to carboxamide synthesis by substituting esterification steps with amidation. Key steps include:

  • Refluxing thiophene derivatives with chlorinating agents (e.g., PCl₅) in a biphasic solvent system (water/organic).

  • Catalytic acceleration using PTCs to enhance reaction rates by shuttling ions between phases.

  • Work-up procedures: Separation of organic layers, drying, and distillation under reduced pressure .

Copper-Catalyzed Alkylarylation

Recent advances in C(sp³)-H functionalization, as demonstrated in Cu-catalyzed reactions, enable the construction of complex amides . For example, N-tert-butyl benzamide derivatives are synthesized via directed remote C-H activation, a strategy potentially applicable to introducing the N-benzyl-N-tert-butyl group onto thiophene carboxamides .

Table 2: Comparative Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Phase-Transfer Catalysis80–93Scalability, mild conditionsRequires specialized catalysts
Cu-Catalyzed C-H Activation55–66Atom economy, regioselectivitySensitivity to oxygen

Applications in Drug Discovery and Material Science

Material Science Applications

The compound’s high thermal stability (boiling point >400°C) and refractive index (1.580) make it a candidate for:

  • Optoelectronic materials: Thiophene derivatives are used in organic light-emitting diodes (OLEDs) due to their charge transport properties.

  • Polymer additives: The tert-butyl group may act as a radical scavenger, enhancing polymer stability.

ParameterValue
Flash Point206.6 ± 24.0 °C
Autoignition TemperatureNot reported
Storage Temperature2–8°C (under inert atmosphere)

The compound should be handled in well-ventilated areas due to potential decomposition at high temperatures. Personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and tert-butyl groups to optimize pharmacological profiles.

  • Green Synthesis: Developing solvent-free or microwave-assisted routes to improve sustainability.

  • Biological Screening: Evaluating antiproliferative, antimicrobial, and anti-inflammatory activities in vitro.

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